

# dexrazoxane network meta-analysis

## cardioprotective agents

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### Compound Focus: Dexrazoxane

CAS No.: 24584-09-6

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## Comparative Efficacy of Cardioprotective Agents

**Table 1: Efficacy Rankings Based on Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS)** This data is primarily synthesized from a 2025 network meta-analysis of 29 randomized controlled trials (RCTs) involving 2,599 patients [1].

Intervention	Effect on LVEF (SUCRA Value)	Effect on GLS (SUCRA Value)	Key Findings
Trimetazidine	94.0% (Best) [1]	Information Not Available	Most effective agent for improving LVEF [1].
MRA	88.4% (for E/A ratio) [1]	Information Not Available	Showed the most substantial protective effect on LVEF in a separate 2025 analysis (SMD: -1.78) [2].
ACEI/ARB + Beta-Blocker	Information Not Available	72.8% (Best) [1]	Most effective strategy for improving Global Longitudinal Strain [1].

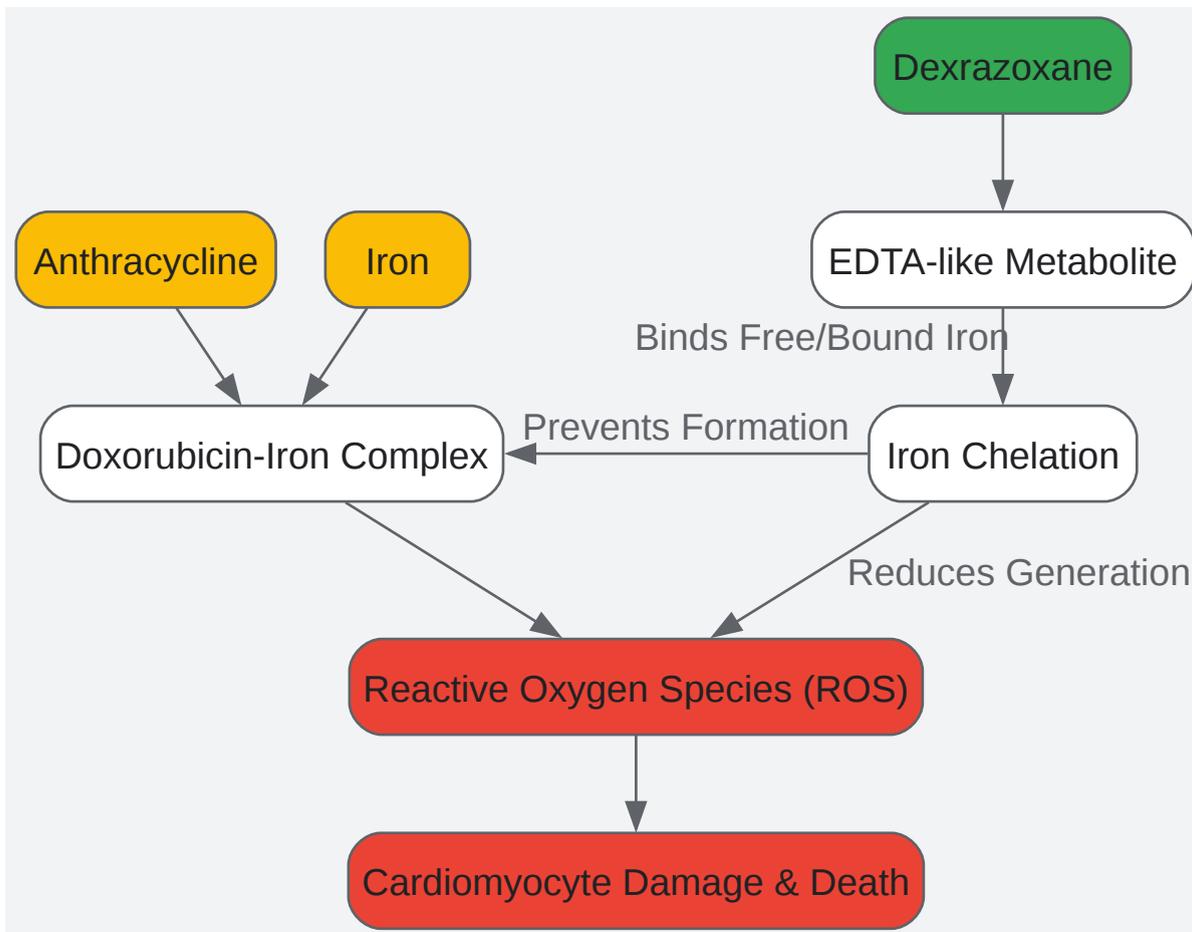
Intervention	Effect on LVEF (SUCRA Value)	Effect on GLS (SUCRA Value)	Key Findings
Dexrazoxane	Supported as cardioprotective [2]	Information Not Available	Shows potential benefit for LVEF (SMD: -0.53) [2]. Associated with the lowest risk of heart failure events in long-term follow-up [3].
Beta-Blockers	Supported as cardioprotective [2]	Information Not Available	Shows potential benefit for LVEF (SMD: -0.34) [2].

**Table 2: Efficacy on Biomarkers and Diastolic Function** This data highlights **dexrazoxane's** potent effect on key biomarkers of myocardial injury, from the same 2025 analysis [1].

Intervention	Effect on BNP	Effect on Cardiac Troponin (cTn)	Effect on E/e' Ratio
Dexrazoxane	98.9% (Best) [1]	98.2% (Best) [1]	99.9% (Best) [1]
Other Agents	Lower SUCRA values	Lower SUCRA values	Lower SUCRA values

## Mechanisms of Action and Experimental Protocols

The cardioprotective agents work through distinct molecular pathways. The diagram below illustrates the primary mechanism of **dexrazoxane**, the only agent specifically approved for this purpose.



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**Dexrazoxane Experimental Protocol:** Clinical trials typically administer **dexrazoxane intravenously at a dose ratio of 10:1 or 20:1 (dexrazoxane:doxorubicin), 30 minutes prior to each anthracycline infusion** [4] [5]. The primary efficacy outcomes are the prevention of a decline in Left Ventricular Ejection Fraction (LVEF), measured by echocardiography, cardiac MRI, or multigated radionuclide angiography, and the reduction in incidence of clinical congestive heart failure [2] [4] [6]. Key biomarkers include B-type natriuretic peptide (BNP) and cardiac troponin (cTn), which are serological markers of heart failure and myocardial injury, respectively [1].

**Neurohormonal Antagonists (ACEI/ARB, Beta-Blockers, MRA) Protocol:** These agents are usually initiated orally at the start of chemotherapy and continued throughout treatment. Doses are often titrated to patient tolerance. The outcomes assessed are identical to those for **dexrazoxane**, primarily focusing on LVEF preservation [2].

## Safety and Clinical Considerations

- **Dexrazoxane Safety Profile:** **Dexrazoxane** is generally well-tolerated but is associated with a **higher risk of severe leukopenia** (78% vs. 68% with placebo) [4]. Recent real-world data from the FDA Adverse Event Reporting System (FAERS) also indicates a potential increased risk of **infections and infestations**, a finding that requires further investigation [7].
- **Pediatric Use:** The use of **dexrazoxane** in children has been controversial. However, long-term follow-up studies (extending over 18 years) have shown sustained cardioprotection without compromising oncologic efficacy or increasing the risk of second malignant neoplasms [6] [8].
- **Combination Therapy:** The combination of an ACEI or ARB with a Beta-Blocker appears to be the most effective strategy for improving myocardial deformation, as measured by GLS [1]. Direct head-to-head comparisons between all agents are still limited.

## Interpretation of Network Meta-Analysis

A Network Meta-Analysis (NMA) simultaneously compares multiple interventions by synthesizing direct evidence (from head-to-head trials) and indirect evidence (from trials comparing agents against a common control, like placebo). This allows for a ranking of treatments. The **Surface Under the Cumulative Ranking (SUCRA)** value is a key metric; a higher SUCRA percentage (closer to 100%) indicates a greater probability that an intervention is the best in its class for a given outcome [1] [2].

The evidence strongly supports the use of cardioprotective strategies during anthracycline chemotherapy. The choice of agent may depend on the specific cardiac parameter of concern, patient risk factors, and the clinical setting.

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To cite this document: Smolecule. [dexrazoxane network meta-analysis cardioprotective agents].

Smolecule, [2026]. [Online PDF]. Available at:

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